N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazole structure. The process often includes the following steps:
Formation of the Isoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.
Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Introduction of the Carbamoylphenoxy Group: This step involves the reaction of the intermediate with a carbamoylphenoxy derivative, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide
- N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide
Uniqueness
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique isoxazole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-10-13(19-23-11)16(21)18-8-4-5-9-22-14-7-3-2-6-12(14)15(17)20/h2-3,6-7,10H,8-9H2,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYHDXJFFPOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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